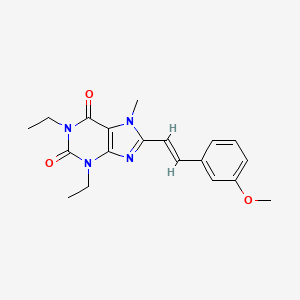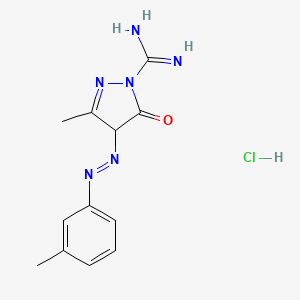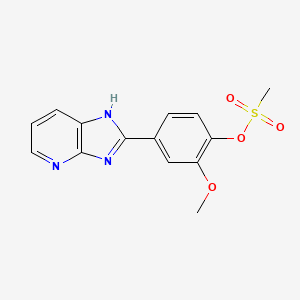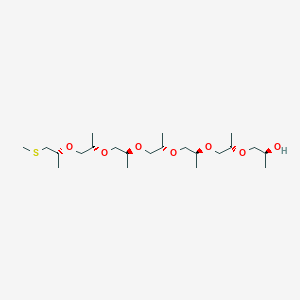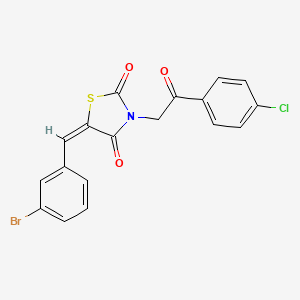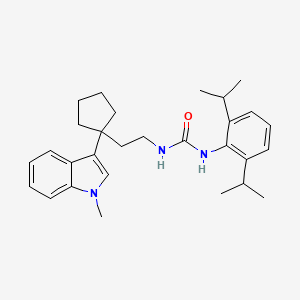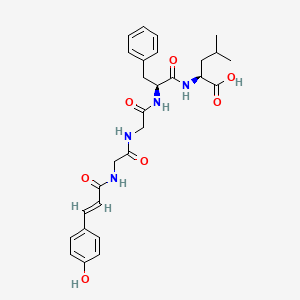
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is a synthetic analog of leucine-enkephalin, a naturally occurring peptide involved in modulating pain and emotion in the human body. This compound is characterized by the replacement of the N-terminal tyrosine in leucine-enkephalin with trans-4-hydroxycinnamic acid . This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is typically achieved through liquid-phase coupling methods . The process involves the stepwise addition of amino acids to form the peptide chain, with trans-4-hydroxycinnamic acid being introduced at the N-terminal position. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve automated peptide synthesizers to enhance efficiency and yield.
化学反应分析
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamoyl moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The double bond in the cinnamoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The compound is used to investigate the role of enkephalins in pain modulation and emotional regulation.
Medicine: Research explores its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine involves its interaction with opioid receptors in the central nervous system . By binding to these receptors, the compound mimics the effects of natural enkephalins, modulating pain perception and emotional responses. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The pathways involved in its action include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
相似化合物的比较
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is unique due to the presence of the trans-4-hydroxycinnamic acid moiety. Similar compounds include:
Leucine-enkephalin: The natural peptide with an N-terminal tyrosine.
Methionine-enkephalin: Another natural enkephalin with methionine at the C-terminal.
Analogous synthetic peptides: Compounds with various modifications at the N-terminal or other positions. The uniqueness of this compound lies in its enhanced stability and specific receptor binding properties, which differentiate it from other enkephalins and synthetic analogs.
属性
CAS 编号 |
88492-42-6 |
|---|---|
分子式 |
C28H34N4O7 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H34N4O7/c1-18(2)14-23(28(38)39)32-27(37)22(15-20-6-4-3-5-7-20)31-26(36)17-30-25(35)16-29-24(34)13-10-19-8-11-21(33)12-9-19/h3-13,18,22-23,33H,14-17H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,37)(H,38,39)/b13-10+/t22-,23-/m0/s1 |
InChI 键 |
FIADVTVKZDCUQI-HNJZPNCXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)/C=C/C2=CC=C(C=C2)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C=CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
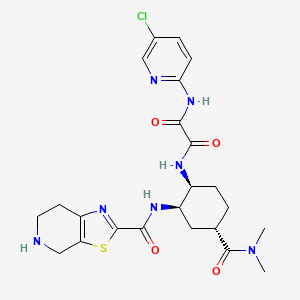

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
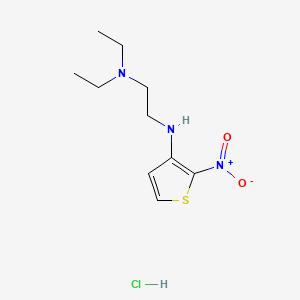
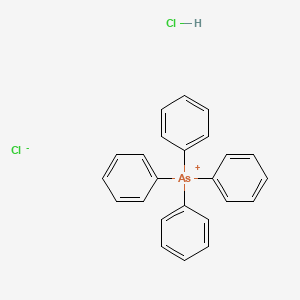
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
